molecular formula C11H7FO2S B040393 5-(4-Fluorophenyl)thiophene-2-carboxylic acid CAS No. 115933-30-7

5-(4-Fluorophenyl)thiophene-2-carboxylic acid

Cat. No.: B040393
CAS No.: 115933-30-7
M. Wt: 222.24 g/mol
InChI Key: YOFXYDVYMHOXSY-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C11H7FO2S and a molecular weight of 222.24 g/mol . It is characterized by the presence of a thiophene ring substituted with a fluorophenyl group and a carboxylic acid group. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial-grade catalysts and reactors designed for continuous production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

5-(4-Fluorophenyl)thiophene-2-carboxylic acid serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential as:

  • g-Secretase Inhibitors : These compounds are crucial in the treatment of Alzheimer’s disease. Research indicates that thiophene derivatives can modulate the activity of g-secretase, thereby influencing amyloid precursor protein processing .
  • Antagonists of Human Receptors : The compound has been utilized in developing antagonists for various receptors, including the human vanilloid receptor and dopamine D4 receptor, which are involved in pain and neuropsychiatric disorders .
  • Antiplasmodial Agents : Recent studies have highlighted the efficacy of thiophene derivatives against Plasmodium falciparum, the parasite responsible for malaria. The structural modifications of this compound have shown enhanced bioavailability and reduced toxicity .

Organic Synthesis

The compound is a valuable intermediate in organic synthesis due to its unique thiophene structure. It can be employed in:

  • Synthesis of Fluorinated Compounds : The presence of a fluorine atom in its structure allows for selective fluorination reactions, making it a useful precursor for synthesizing various fluorinated organic compounds .
  • Formation of Hybrid Molecules : Its ability to form hybrid structures is beneficial in drug design, where combining different pharmacophores can lead to improved therapeutic profiles .

Material Science

In material science, this compound has been explored for:

  • Organic Photovoltaics : Thiophene-based materials are known for their electronic properties, making them suitable candidates for organic solar cells. Research indicates that incorporating this compound can enhance the efficiency of charge transport in photovoltaic devices .
  • Conductive Polymers : The compound's thiophene ring contributes to the conductivity of polymers used in electronic applications, such as sensors and transistors .

Case Study 1: g-Secretase Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound effectively inhibit g-secretase activity. The findings suggest that modifications to the thiophene ring can significantly enhance inhibitory potency against Alzheimer's disease-related pathways .

Case Study 2: Antiplasmodial Activity

Research evaluating the antiplasmodial effects of thiophene derivatives revealed that certain modifications to this compound led to compounds with improved efficacy against chloroquine-resistant strains of Plasmodium falciparum. This study highlights the potential for developing new treatments for malaria using this compound as a scaffold .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the thiophene ring contributes to its overall stability and reactivity. The carboxylic acid group allows for further modifications and interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 5-(4-Fluorophenyl)thiophene-2-carboxylic acid is unique due to its specific combination of a fluorophenyl group and a thiophene ring with a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

5-(4-Fluorophenyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H9F O2S
  • Molecular Weight : 222.24 g/mol
  • Melting Point : 250°C to 252°C
  • CAS Number : 113251-07-3

Synthesis

The synthesis of this compound generally involves the following steps:

  • Formation of Thiophene Ring : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the 4-fluorophenyl group is typically achieved via electrophilic aromatic substitution.
  • Carboxylic Acid Functionalization : The carboxylic acid group is introduced through oxidation or direct carboxylation methods.

Antimicrobial Activity

Research has shown that compounds containing thiophene rings exhibit notable antimicrobial properties. Specifically, this compound has been evaluated against various bacterial strains, demonstrating effective antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase

Studies indicate that the compound interacts with key signaling pathways related to cell survival and apoptosis, making it a candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.

Activity Inhibition (%) at 100 µM
COX-145%
COX-262%

These results indicate that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A study conducted by Ikram et al. demonstrated that thiophene derivatives, including this compound, exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting its potential as a new antibiotic agent .
  • Anticancer Research : In vitro studies reported by MDPI indicated that derivatives similar to this compound showed cytotoxic effects on various cancer cell lines, suggesting a promising avenue for cancer treatment .
  • Inflammation Studies : Research published in pharmacological journals has outlined the anti-inflammatory properties of thiophene derivatives, emphasizing their role in modulating inflammatory responses through COX inhibition .

Properties

IUPAC Name

5-(4-fluorophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFXYDVYMHOXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365433
Record name 5-(4-Fluorophenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115933-30-7
Record name 5-(4-Fluorophenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)thiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-methoxycarbonyl-5-(4-fluorophenyl)thiophene (1.15 g) in methanol (10 ml) and tetrahydrofuran (10 ml) was added an aqueous solution of sodium hydroxide (1N, 7.3 ml) followed by stirring at 60° C. for 3 hours. To the mixture was added hydrochloric acid (1N, 8 ml). The resulting precipitate was collected by filtration and dried to give 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.06 g, 98.1%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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